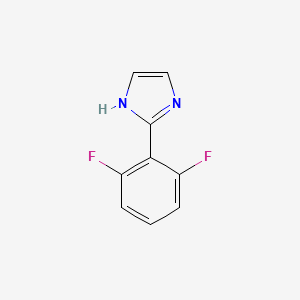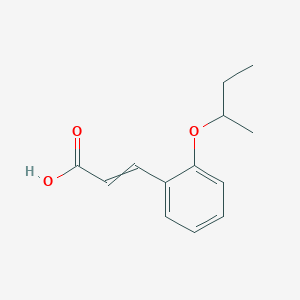![molecular formula C11H12FN3O B11723990 3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B11723990.png)
3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one is a chemical compound with the molecular formula C11H12FN3O It is known for its unique structure, which includes a piperidin-2-one ring substituted with a 4-fluorophenyl hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one typically involves the reaction of 4-fluorophenylhydrazine with piperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]-1-phenyl-2,3-dihydro-1H-indol-2-one
- (3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]-1-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-indol-2-one
- (3E)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one
Uniqueness
3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one is unique due to its specific substitution pattern and the presence of the piperidin-2-one ring.
Properties
Molecular Formula |
C11H12FN3O |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)hydrazinylidene]piperidin-2-one |
InChI |
InChI=1S/C11H12FN3O/c12-8-3-5-9(6-4-8)14-15-10-2-1-7-13-11(10)16/h3-6,14H,1-2,7H2,(H,13,16) |
InChI Key |
PUMHCEHOSCFOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC2=CC=C(C=C2)F)C(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)




![2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B11723955.png)



![2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B11723981.png)
![Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate](/img/structure/B11723989.png)

